molecular formula C8H12O4S B8545819 (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate CAS No. 136891-16-2

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate

Cat. No.: B8545819
CAS No.: 136891-16-2
M. Wt: 204.25 g/mol
InChI Key: UHTGOHGMLQZWAT-UHFFFAOYSA-N
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Description

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol This compound is characterized by the presence of an oxathiolane ring, which is a five-membered heterocyclic structure containing both oxygen and sulfur atoms

Preparation Methods

The synthesis of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a butanoic acid derivative with a compound containing the oxathiolane ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be compared with other similar compounds, such as oxathiolane derivatives and butanoate esters . These compounds share some structural similarities but may differ in their chemical properties and applications. For example, oxathiolane derivatives may have different reactivity patterns due to variations in the ring structure, while butanoate esters may differ in their ester functional group.

Properties

CAS No.

136891-16-2

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

(5-oxo-1,3-oxathiolan-2-yl)methyl butanoate

InChI

InChI=1S/C8H12O4S/c1-2-3-6(9)11-4-8-12-7(10)5-13-8/h8H,2-5H2,1H3

InChI Key

UHTGOHGMLQZWAT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1OC(=O)CS1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well-stirred suspension of 24 (1.3 g, 10 mmol) and CSA (116 mg, 0.50 mmol) in dry DCM (10 ml) was slowly added a solution of mercaptoacetic acid (2.76 g, 2.08 ml, 30 mmol) in dry DCM (5 ml). The reaction was left at room temperature for 16 hours with stirring. The reaction mixture was diluted with DCM (20 ml) and successively washed with: concentrated NaHCO3 (3×30 ml) and brine (2×30 ml), dried, filtered and evaporated to afford 25 (0.9 g, 4.4 mmol, 44%) as a colorless syrup.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
44%

Synthesis routes and methods II

Procedure details

A solution of 24 (3.90 g, 0.030 mol), mercaptoacetic acid (3.32 g, 0.036 mol) and p-TsOH.H2O (0.28 g, 1.5 mmol) in acetonitrile (600 ml) was heated at reflux for 3.5 hours. During the period of reflux, four portions of 25 ml each were drained from a Dean-Stark trap (to remove the water-acetonitrile azeotrope). Analysis of the reaction solution by TLC (6:1 hexane:AcOEt) revealed one major new component and no unreacted aldehyde (visualized by PMA and 2,4-DNP stains). The reaction solution was allowed to stir at room temperature for 16 hours, and then evaporated to dryness. The residue was partitioned between concentrated NaHCO3 (50 ml) and AcOEt (75 ml); the aqueous portion was extracted with additional AcOEt (2×75 ml). The organic fractions were combined, dried (MgSO4), filtered, and concentrated in vacuo. The crude material (6 g) was purified by flash chromatography (125 grams silica gel with 20% ethyl acetate in hexane). Compound 25 (3.27 g, 16 mmol, 53%) was obtained as an oil: TLC (3:1 hexane:AcOEt)—one spot with Rf=0.41; 1H-nmr (CDCl3)—compatible with structure; mass spectrum (FAB)—m/z=205.1 (M+1).
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Yield
53%

Synthesis routes and methods III

Procedure details

A well-stirred solution of 28 (6.13 g, 30 mmol), mercaptoacetic acid (4.14 g, 3.13 ml, 45 mmol) and p-TsOH. H2O (60 mg, 0.31 mmol) in dry toluene was refluxed for 2 hours. Solvent was occasionally removed with a Dean-Stark trap, and fresh dry toluene was added. After cooling to room temperature, the reaction mixture was diluted with AcOEt (50 ml) and successively washed with: concentrated NaHCO3 (2×100 ml) and brine (2×100 ml), dried, filtered and evaporated to afford 25 (5.2 g, 25.5 mmol, 85%) as a yellow liquid that was used in the next step without any further purification.
Name
28
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
85%

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